molecular formula C11H19NO2 B2871635 N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide CAS No. 2224254-13-9

N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide

Cat. No.: B2871635
CAS No.: 2224254-13-9
M. Wt: 197.278
InChI Key: KQIKBDKEIWRJJH-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide is a chemical compound with a unique structure that includes an oxane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography, ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amide derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxane derivatives, while reduction can produce various amide compounds.

Scientific Research Applications

N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism can vary based on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-propan-2-yl-N-prop-2-enylpropan-2-amine
  • N-(propan-2-yl)prop-2-enamide

Uniqueness

N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide is unique due to the presence of the oxane ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

N-[2-(oxan-4-yl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-4-10(13)12-11(2,3)9-5-7-14-8-6-9/h4,9H,1,5-8H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIKBDKEIWRJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOCC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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